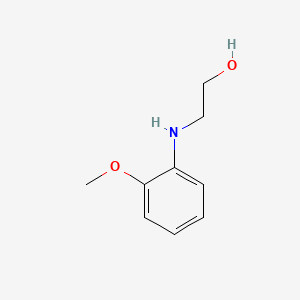

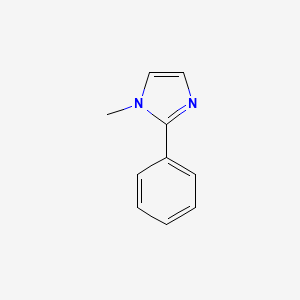

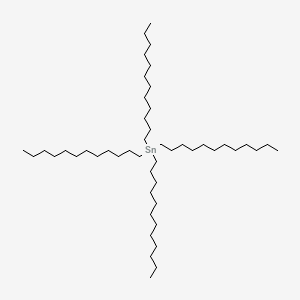

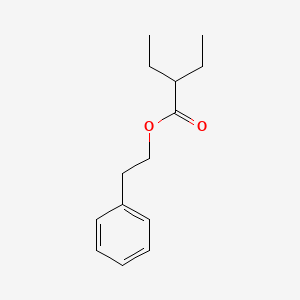

![molecular formula C9H7N5S B1620530 4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 55115-84-9](/img/structure/B1620530.png)

4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Overview

Description

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a compound with the molecular formula C9H7N5S . It has a molecular weight of 217.25 g/mol . The compound is also known by other names such as 55115-84-9, 4-HYDRAZINOPYRIDO [3’,2’ 8-thia-3,5,10-triazatricyclo [7.4.0.02,7]trideca-1 (9),2 (7),3,5,10,12-hexaen-6-ylhydrazine .

Synthesis Analysis

The synthesis of new 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines has been reported . Their reactivity toward a variety of carbon electrophiles and active methylene reagents was studied to give pyridothienotraizolopyrimidines as well as other substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives .Molecular Structure Analysis

The crystal structure determination of three tetrahydropyrido [4′,3’:4,5]thieno [2,3-d]pyrimidinone derivatives has been undertaken in order to better understand the influence of structural modifications upon overall molecular geometry and conformation .Chemical Reactions Analysis

The reactivity of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines toward a variety of carbon electrophiles and active methylene reagents was studied . This led to the formation of pyridothienotraizolopyrimidines as well as other substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives .Physical and Chemical Properties Analysis

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a molecular weight of 217.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass is 217.04221642 g/mol , and its monoisotopic mass is also 217.04221642 g/mol . The topological polar surface area of the compound is 105 Ų .Scientific Research Applications

Heterocyclic Synthesis and Biological Interest

4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine serves as a key compound in the synthesis of various heterocyclic compounds. Gaber et al. (2005) reported the synthesis of new derivatives from 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, leading to the development of pyridothienotraizolopyrimidines and other substituted derivatives. These compounds showed promising antimicrobial activity, indicating their potential in pharmaceutical applications (Gaber et al., 2005).

Azide/Tetrazole Equilibrium Studies

In a study by Sirakanyan et al. (2016), this compound was used to investigate the azide/tetrazole equilibrium. This research provided valuable insights into the behavior of these compounds in different solvents and temperatures, contributing to the understanding of their chemical properties (Sirakanyan et al., 2016).

Synthesis and Structure of Derivatives

The synthesis and structural analysis of thienopyrimidine derivatives, starting from this compound, were explored by Hamed et al. (2008). This study contributed to the development of new compounds, including triazolopyrimidines, which could be relevant in various scientific fields (Hamed et al., 2008).

Antibacterial Activities of Derivatives

The synthesis of new derivatives incorporating this compound and their subsequent testing for antibacterial activities was conducted by Zayda et al. (2020). This research highlights the potential of these compounds in developing new antibacterial agents (Zayda et al., 2020).

Novel Synthetic Methods

The use of this compound in the synthesis of new compounds was further demonstrated by Song (2007). This study presents a facile method for preparing phenylamino derivatives, which are significant due to their medicinal and biological activities (Song, 2007).

Mechanism of Action

Target of Action

The primary target of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .

Mode of Action

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine acts as an inhibitor of the HIV-1 non-nucleoside reverse transcriptase . It binds to the tolerant region II of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), thereby inhibiting the function of the enzyme .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .

Pharmacokinetics

The compound’s molecular weight of 21725 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics.

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine results in the prevention of HIV-1 replication . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.

Biochemical Analysis

Biochemical Properties

Compounds of this class, including 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities

Cellular Effects

The cellular effects of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are not fully understood. Some compounds in this class have been found to exhibit antimicrobial activity , suggesting that they may influence cell function by interacting with microbial cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is not fully understood. It is known that the construction of pyrimidine-2-thione, a key component of this compound, involves hetero-cyclization of properly functionalized precursors with isothiocyanates or carbon disulfide .

Properties

IUPAC Name |

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-14-8-7-6(12-4-13-8)5-2-1-3-11-9(5)15-7/h1-4H,10H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDIWBDALAXXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC3=C2N=CN=C3NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381477 | |

| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55115-84-9 | |

| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.